molecular formula C10H20N2O2 B12948431 3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Katalognummer: B12948431
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: OCDOTRKTFNWDJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a chemical compound with a complex structure that includes an amino group, a hydroxyethyl group, and a piperidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-(2-hydroxyethyl)piperidine with an appropriate amino-propanone derivative under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The piperidinyl group provides structural stability and can enhance the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-piperidin-1-yl-propan-1-one: Similar structure but lacks the hydroxyethyl group.

    1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: Contains a methyl group instead of a hydroxyethyl group.

    2-(Piperidin-1-yl)ethanol: Lacks the amino-propanone moiety.

Uniqueness

3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is unique due to the presence of both the hydroxyethyl and amino groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H20N2O2

Molekulargewicht

200.28 g/mol

IUPAC-Name

3-amino-1-[2-(1-hydroxyethyl)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C10H20N2O2/c1-8(13)9-4-2-3-7-12(9)10(14)5-6-11/h8-9,13H,2-7,11H2,1H3

InChI-Schlüssel

OCDOTRKTFNWDJA-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCCCN1C(=O)CCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.